N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide
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Overview
Description
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It features a pyridazine ring substituted with a methoxy group and a phenyl ring substituted with two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized from 3-amino-6-methoxypyridazine, which is prepared by reacting 6-chloropyridazin-3-amine with sodium methoxide.
Coupling Reaction: The pyridazine derivative is then coupled with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution.
Major Products
Reduction: The major product would be N-[3-(6-aminopyridazin-3-yl)phenyl]-3,5-diaminobenzamide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups may participate in redox reactions, while the pyridazine ring could engage in hydrogen bonding or π-π interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of a benzamide group.
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide: Another similar compound with methyl groups instead of nitro groups.
Uniqueness
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a methoxy-substituted pyridazine ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in its analogs.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O6/c1-29-17-6-5-16(20-21-17)11-3-2-4-13(7-11)19-18(24)12-8-14(22(25)26)10-15(9-12)23(27)28/h2-10H,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKIBPMOBNQUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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